[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Molecular Formula: C₁₃H₁₃N₅O₂ (as per ) or C₁₆H₁₄F₃N₅O₂ (fluorinated derivatives, ) Molecular Weight: 271.28 g/mol (C₁₃H₁₃N₅O₂) or 321.29 g/mol (C₁₆H₁₄F₃N₅O₂) CAS Numbers: 1006444-38-7 (non-fluorinated), 1006444-93-4 (fluorinated variant) Purity: ≥95% (commonly reported across sources)
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with a pyrazole ring and a pyridine ring. It is frequently studied as a precursor or analog of HSP90 inhibitors and kinase-targeting agents .
Properties
IUPAC Name |
2-[3-methyl-4-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-12-10(9-5-15-17(2)6-9)3-4-14-13(12)18(16-8)7-11(19)20/h3-6H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCTWXQNHOWNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)C3=CN(N=C3)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, with the CAS number 1006444-38-7, is a compound belonging to the pyrazolo[3,4-b]pyridine class. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities. The focus of this article is to explore the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is C₁₃H₁₃N₅O₂, with a molecular weight of 271.275 g/mol. Its structure features multiple heterocycles, which are known for their biological significance.
| Property | Value |
|---|---|
| CAS Number | 1006444-38-7 |
| Molecular Formula | C₁₃H₁₃N₅O₂ |
| Molecular Weight | 271.275 g/mol |
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. In a study focusing on TASK-3 inhibitors, it was noted that compounds containing the pyrazolo[3,4-b]pyridine scaffold showed promising results against various cancer cell lines. The compound's structural characteristics enable it to interact with key biological targets involved in tumor growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazolo[3,4-b]pyridine derivatives have demonstrated effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis. In vitro studies showed that these compounds can inhibit the growth of M. tuberculosis H37Rv strain, suggesting potential applications in treating tuberculosis .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds are being investigated for their ability to modulate neurotransmitter systems and may have implications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism is thought to involve inhibition of specific phosphodiesterases and modulation of adenosine receptors .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of several kinases involved in cancer progression.
- Receptor Modulation : It may act on adenosine receptors and other neurotransmitter receptors, influencing neuronal signaling pathways.
- Antibacterial Mechanisms : The compound's structure allows it to disrupt bacterial cell wall synthesis or function.
Study on Antitumor Activity
In a recent study published in Bioorganic Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitumor efficacy through various assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Evaluation Against Mycobacterium tuberculosis
A study aimed at identifying new anti-tubercular agents included this compound as part of a library screening against M. tuberculosis. The findings revealed that compounds with similar scaffolds showed significant inhibitory concentrations (IC50) ranging from 2 to 5 µM, indicating their potential as lead compounds for further development in tuberculosis therapy .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for drug development. Notable activities include:
-
Anticancer Properties :
- Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, have shown cytotoxic effects against various cancer cell lines, such as cervical HeLa and prostate DU 205 cells. These compounds are being studied for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and survival .
-
Anti-inflammatory Effects :
- Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting that [3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid may be beneficial in treating inflammatory diseases .
- Antimicrobial Activity :
Synthetic Applications
The synthesis of this compound can be achieved through several methods, often involving multi-step reactions that utilize pyrazole derivatives as precursors. The development of efficient synthetic routes is crucial for scaling up production for pharmaceutical applications.
Synthetic Pathways
Case Studies
Several studies highlight the application of this compound in drug discovery:
- Case Study on Anticancer Activity :
- Research on Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Bioactivity
- Target Compound : Demonstrates moderate HSP90α/β inhibition (IC₅₀ ~50 nM in preliminary assays) but lacks the oral bioavailability seen in Pimitespib due to its smaller lipophilic profile .
- Pimitespib : Superior oral bioavailability (90% in murine models) attributed to the benzamide group and ethyl substituent, which enhance membrane permeability .
- Fluorinated Derivatives : Compounds with difluoromethyl or trifluoromethyl groups (e.g., C₁₆H₁₄F₃N₅O₂) show improved target binding (ΔG = -9.2 kcal/mol) due to halogen bonding with kinase ATP pockets .
Solubility and Stability
- The acetic acid group in the target compound confers aqueous solubility (2.1 mg/mL at pH 7.4), whereas analogs with hydrophobic substituents (e.g., cyclopropyl) exhibit reduced solubility (<0.5 mg/mL) .
- Fluorinated derivatives show increased plasma stability (t₁/₂ > 6 hours vs. 2 hours for non-fluorinated analogs) due to resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
